4-Isoquinolinecarboxamide, 5,6,7,8-tetrahydro-3-amino-
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Overview
Description
4-Isoquinolinecarboxamide, 3-amino-5,6,7,8-tetrahydro- is a chemical compound with the molecular formula C10H12N2O. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an isoquinoline ring system with an amino group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-Isoquinolinecarboxamide, 3-amino-5,6,7,8-tetrahydro- can be achieved through several synthetic routes. One common method involves the reduction of isoquinoline-3-carboxylic acid followed by amination. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and subsequent treatment with ammonia or an amine source . Industrial production methods may involve more scalable processes, such as catalytic hydrogenation and continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
4-Isoquinolinecarboxamide, 3-amino-5,6,7,8-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound to produce fully saturated derivatives.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.
Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or amides.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Isoquinolinecarboxamide, 3-amino-5,6,7,8-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Isoquinolinecarboxamide, 3-amino-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
4-Isoquinolinecarboxamide, 3-amino-5,6,7,8-tetrahydro- can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities but lacking the carboxamide group.
Isoquinoline-3-carboxamide: A compound with a similar structure but without the tetrahydro modification.
Amino-substituted-4,5,6,7-tetrahydro-1H-indazoles: Compounds with similar structural features and biological activities.
The uniqueness of 4-Isoquinolinecarboxamide, 3-amino-5,6,7,8-tetrahydro- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
CAS No. |
130688-32-3 |
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Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-amino-5,6,7,8-tetrahydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C10H13N3O/c11-9-8(10(12)14)7-4-2-1-3-6(7)5-13-9/h5H,1-4H2,(H2,11,13)(H2,12,14) |
InChI Key |
ZQODGTWOPUEWJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C(=NC=C2C1)N)C(=O)N |
Origin of Product |
United States |
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